REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:24]=[CH:23][C:12]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])=[CH:11][C:10]=1[O:25][CH3:26])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClCCl.S(=O)(=O)(O)O.[N+:35]([O-])([OH:37])=[O:36]>C(O)(=O)C.O>[CH2:1]([O:8][C:9]1[C:10]([O:25][CH3:26])=[CH:11][C:12]([C:13]([O:15][CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[O:14])=[C:23]([N+:35]([O-:37])=[O:36])[CH:24]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)OCC2=CC=CC=C2)C=C1)OC
|
Name
|
|
Quantity
|
580 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
288 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
108 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at 20° C. for 23 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature of the reaction mixture below 25° C
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction mixture below 20° C
|
Type
|
CUSTOM
|
Details
|
The lower aqueous layer was removed
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (290 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DISTILLATION
|
Details
|
distilled to 270 ml at atmospheric pressure
|
Type
|
ADDITION
|
Details
|
Isopropanol (750 ml) was added to the reaction mixture at 45° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated to 40° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was then cooled to 20° C.
|
Type
|
WAIT
|
Details
|
to 5° C. and held at this temperature for one hour
|
Duration
|
1 h
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)OCC2=CC=CC=C2)C=C1OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |